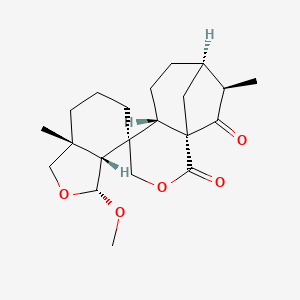

ludongnin F

CAS No.:

Cat. No.: VC1851401

Molecular Formula: C21H30O5

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30O5 |

|---|---|

| Molecular Weight | 362.5 g/mol |

| IUPAC Name | (1'S,3R,3aR,4R,6'S,7aR,9'R,10'R)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |

| Standard InChI | InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 |

| Standard InChI Key | YPVJSAYFTDREBJ-YHDMYULQSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O |

| Canonical SMILES | CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O |

Introduction

Chemical Classification and Structure

Structural Characteristics

Based on structural patterns observed in related ludongnins, Ludongnin F likely features the characteristic tetracyclic ent-kaurane skeleton with specific oxidation patterns. Related compounds such as Ludongnin C have been described in the context of synthetic studies involving C-19 oxygenated enmein-type ent-kauranoids . Ludongnin I is characterized as a delta-lactone with a specific stereochemistry described as (1'S,3S,3aR,4R,6'S,7aR,9'R,10'R)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione .

The structural complexity of these compounds is further illustrated by the challenging synthetic approaches required for their total synthesis, as demonstrated by recent work on related compounds like macrocalyxoformins A and B .

Botanical Sources and Isolation

Natural Sources

Ludongnin compounds are primarily isolated from plants belonging to the Isodon genus (family Lamiaceae), particularly Isodon rubescens . This genus is recognized for producing a diverse array of bioactive diterpenoids with unique structural features. Specifically, Ludongnin I has been reported in both Isodon eriocalyx and Isodon rubescens , suggesting that Ludongnin F may share similar botanical origins.

Geographical Distribution

Plants of the Isodon genus are predominantly distributed across East Asia, particularly in China. Isodon rubescens, a likely source of Ludongnin F, has been collected from various regions in China, including Guizhou, as noted in phytochemical investigations that have yielded novel diterpenoids .

Biosynthetic Pathway

General Biosynthesis of Ent-Kauranoids

The biosynthesis of ent-kauranoids, including the ludongnin series, follows the general terpenoid pathway. The process begins with the cyclization of geranylgeranyl pyrophosphate to form ent-kaurene, followed by oxidative modifications that result in the diverse array of structures observed in this class . The specific biosynthetic route to Ludongnin F would involve distinctive oxidation patterns and potentially unique cyclization events that characterize its molecular architecture.

Structural Diversification

The structural diversity within the ent-kauranoid family, including the ludongnin series, arises from various oxidation, cyclization, and rearrangement reactions during biosynthesis. For instance, some ent-kauranoids feature distinctive structural elements such as the 6,7-seco-7,20-olide framework observed in compounds isolated from Isodon rubescens . This structural diversity contributes to the wide range of biological activities exhibited by these compounds.

Biological Activities

Comparison with Related Compounds

The biological activities of structurally related compounds can provide insights into the potential properties of Ludongnin F. The table below summarizes the reported activities of selected related compounds:

Synthetic Approaches

Synthetic Challenges

The complex architecture of ent-kauranoids, including the ludongnin series, presents significant synthetic challenges. Recent synthetic efforts have focused on related compounds such as macrocalyxoformins A and B and ludongnin C, employing innovative strategies to address the complex tetracyclic framework and multiple stereocenters . These approaches often involve radical cascade reactions and carefully designed synthetic sequences to establish the intricate ring systems characteristic of these molecules.

Key Synthetic Strategies

A recent synthetic study described a Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade to forge a tetrahydrofuran ring concomitantly with other structural elements of related ent-kauranoids . Such innovative methodologies reflect the continuing interest in developing efficient synthetic routes to these structurally complex natural products, which could potentially be applied to the synthesis of Ludongnin F.

Analytical Characterization

Spectroscopic Data

Based on the characterization of related compounds, Ludongnin F would likely be identified and analyzed using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the characterization of novel ent-kaurane diterpenoids typically involves detailed analysis of 1D and 2D NMR data to establish connectivity and stereochemistry .

X-ray Crystallography

X-ray crystallography has proven valuable in confirming the absolute configuration of related ent-kauranoids. For example, the structure of guidongnin I was confirmed through X-ray diffraction analysis, yielding a Flack parameter of 0.00 (6) that established its absolute configuration . Similar approaches would be applicable to the structural elucidation of Ludongnin F should suitable crystals become available.

Research Gaps and Future Directions

Current Limitations in Research

The scientific literature exhibits a notable gap in specific studies focusing on Ludongnin F, despite the growing interest in ent-kauranoids as potential leads for drug discovery. This gap represents an opportunity for researchers to expand the understanding of this compound through isolation, structural characterization, biological evaluation, and synthetic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume